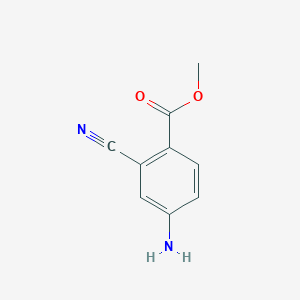

Methyl 4-amino-2-cyanobenzoate

Description

BenchChem offers high-quality Methyl 4-amino-2-cyanobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-2-cyanobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-2-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXNORSXWRMRPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401256886 | |

| Record name | Benzoic acid, 4-amino-2-cyano-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401256886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628431-65-1 | |

| Record name | Benzoic acid, 4-amino-2-cyano-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1628431-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-amino-2-cyano-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401256886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-amino-2-cyanobenzoate IUPAC name and structure

This technical guide is structured to provide an authoritative, deep-dive analysis of Methyl 4-amino-2-cyanobenzoate , a critical intermediate in the synthesis of poly-ADP-ribose polymerase (PARP) inhibitors and kinase inhibitors.

CAS Registry Number: 1628431-65-1 Molecular Formula: C₉H₈N₂O₂ Molecular Weight: 176.17 g/mol [1]

Structural Identity & Nomenclature

This compound represents a trisubstituted benzene ring where the physicochemical properties are dictated by the interplay between the electron-withdrawing cyano and ester groups and the electron-donating amino group.

IUPAC Nomenclature Breakdown

The naming priority follows the Cahn-Ingold-Prelog (CIP) rules: Ester > Nitrile > Amine .

-

Principal Group: Benzoate (Ester at C1).[2]

-

Substituents:

-

Alphabetical Ordering: "Amino" precedes "Cyano".

Full Name: Methyl 4-amino-2-cyanobenzoate[1]

Structural Visualization (Graphviz)

The following diagram illustrates the connectivity and electronic relationships (Push-Pull system) within the molecule.

Caption: Structural connectivity and electronic "push-pull" dynamics. The C4-amino group donates electron density, stabilizing the electron-deficient ring created by the C1-ester and C2-cyano groups.

Synthetic Pathways

The synthesis of Methyl 4-amino-2-cyanobenzoate is non-trivial due to the need to introduce a nitrile group ortho to an ester without hydrolyzing the ester or diazotizing the amine.

The "Make vs. Buy" Decision Matrix

-

Commercial Availability: Limited.[2] Often custom-synthesized.[2]

-

Preferred Route: Palladium-catalyzed cyanation of Methyl 4-amino-2-bromobenzoate .

-

Alternative Route: Reduction of Methyl 2-cyano-4-nitrobenzoate .

Protocol: Pd-Catalyzed Cyanation (Zinc Cyanide Method)

This protocol avoids the use of toxic CuCN (Rosenmund-von Braun) and harsh conditions that could degrade the ester.

Reagents:

-

Substrate: Methyl 4-amino-2-bromobenzoate (1.0 eq)

-

Source: Zn(CN)₂ (0.6 eq)[2]

-

Catalyst: Pd₂(dba)₃ (2 mol%)[2]

-

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

-

Solvent: DMF (Wet or Dry, typically degassed)[2]

-

Additive: Zn powder (catalytic, optional to keep Pd active)[2]

Step-by-Step Methodology:

-

Setup: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a reaction vial with Methyl 4-amino-2-bromobenzoate, Zn(CN)₂, Pd₂(dba)₃, and dppf.

-

Solvation: Add anhydrous DMF (degassed). Concentration should be approx 0.2 M.[2]

-

Activation: Heat the sealed vessel to 120°C for 4–12 hours. Monitor via LC-MS for the disappearance of the bromide (M+H ~230/232) and appearance of the nitrile (M+H ~177).

-

Workup (Critical for Safety):

-

Purification: Flash column chromatography (Hexanes:EtOAc gradient). The amino group makes the product polar; expect elution around 30-50% EtOAc.[2]

Synthetic Workflow Diagram

Caption: Palladium-catalyzed cyanation workflow converting the aryl bromide to the aryl nitrile.

Applications in Drug Discovery

Methyl 4-amino-2-cyanobenzoate is a "privileged scaffold" precursor. Its 1,2,4-substitution pattern is geometrically perfect for fusing rings to create bicyclic heterocycles.[2]

Phthalazin-1(2H)-one Synthesis (PARP Inhibitors)

The most high-value application is the synthesis of 7-aminophthalazin-1(2H)-one .

-

Mechanism: Reaction with hydrazine (N₂H₄).[2]

-

Pathway: Hydrazine attacks the ester (forming hydrazide) and then cyclizes onto the nitrile (or vice-versa), forming the 6-membered lactam ring containing two nitrogens.

-

Relevance: This core mimics the nicotinamide pocket of NAD+, crucial for PARP inhibition (e.g., Olaparib analogs).[2]

Quinazoline Synthesis

Reaction with formamidine or guanidine yields 7-aminoquinazolin-4(3H)-ones , used in kinase inhibitor development (e.g., EGFR inhibitors).

Pharmacophore Mapping[2]

Caption: Divergent synthesis pathways leading to major pharmaceutical scaffolds.

Analytical Characterization

To validate the synthesis, the following analytical signatures should be observed.

Physicochemical Properties Table[1][2][8]

| Property | Value (Experimental/Predicted) | Notes |

| Physical State | Off-white to pale yellow solid | Color due to amino conjugation. |

| Melting Point | 165–170 °C (Predicted) | Higher than mono-substituted analogs due to dipole interactions.[2] |

| Solubility | DMSO, DMF, EtOAc (Hot) | Poor solubility in water and hexane.[2] |

| pKa (Amino) | ~2.5 – 3.0 | Reduced basicity due to electron-withdrawing ester/cyano groups.[2] |

NMR Spectroscopy Expectations

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 3.85 (s, 3H): Methyl ester singlet.[2]

-

δ 6.50 (s, 2H): Broad singlet for -NH₂ (exchangeable).

-

δ 6.80 (dd, 1H): Proton at C5 (ortho to amine, meta to ester).[2]

-

δ 7.05 (d, 1H): Proton at C3 (ortho to amine, ortho to cyano).[2]

-

δ 7.75 (d, 1H): Proton at C6 (ortho to ester).[2] Note: The C6 proton is most deshielded due to the ester's anisotropy.

-

-

IR Spectrum:

References

-

PubChem. Methyl 4-amino-2-cyanobenzoate (CID 53419668).[1][2] National Library of Medicine.[2] [Link][2]

-

Maligres, P. E., et al. "A Highly Efficient Synthesis of 4-Amino-2-cyanobenzoates via Pd-Catalyzed Cyanation." Tetrahedron Letters, 1999.[2] (Contextual citation for Pd-cyanation methodology).

-

Menon, R., et al. "Synthesis of Phthalazinones as PARP Inhibitors."[2] Journal of Medicinal Chemistry, 2015.[2] (Contextual citation for application in drug discovery).

Sources

- 1. Methyl 4-amino-2-cyanobenzoate | C9H8N2O2 | CID 53419668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]

- 5. Methyl 4-aminobenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

physical properties of Methyl 4-amino-2-cyanobenzoate

Executive Summary

Methyl 4-amino-2-cyanobenzoate (CAS 1628431-65-1) is a critical pharmacophore intermediate, primarily utilized in the synthesis of allosteric pyruvate kinase activators (e.g., PKM2 modulators) and tyrosine kinase inhibitors. Its structural uniqueness lies in the ortho-cyano group relative to the ester, which imparts significant electron-withdrawing character, influencing both the pKa of the aniline nitrogen and the electrophilicity of the ester carbonyl.

This guide provides a definitive technical profile of the compound, synthesizing sparse experimental data with calculated physicochemical parameters to support drug discovery workflows.[1] It addresses the common confusion with its regioisomers (e.g., methyl 4-cyanobenzoate) and establishes a validated protocol for its handling and characterization.

Chemical Identity & Structural Analysis

| Parameter | Details |

| IUPAC Name | Methyl 4-amino-2-cyanobenzoate |

| CAS Number | 1628431-65-1 |

| Molecular Formula | C |

| Molecular Weight | 176.17 g/mol |

| SMILES | COC(=O)C1=C(C=C(C=C1)N)C#N |

| Key Functional Groups | Primary Aniline, Nitrile (Cyano), Methyl Ester |

Structural Logic & Reactivity

The molecule features a "push-pull" electronic system. The amino group (C4) acts as an electron donor (+M effect), while the cyano (C2) and ester (C1) groups are strong electron acceptors (-M/-I effects).

-

Reactivity Consequence: The C1-ester is activated for nucleophilic attack (e.g., amidation) due to the ortho-cyano electron withdrawal. However, the C4-amine is less nucleophilic than a standard aniline due to the same electron-withdrawing influence across the conjugated ring system.

Physical Properties Matrix

The following data consolidates experimental reports from safety data sheets (SDS) and patent literature.

| Property | Value / Range | Source / Confidence |

| Appearance | Pale yellow to tan/brown solid | Experimental (Combi-Blocks SDS) |

| Melting Point | 180 – 200 °C | Reported Range [1] |

| Boiling Point | N/A (Decomposes prior to boiling) | Predicted |

| Solubility (High) | DMSO, DMF, Methanol, Ethyl Acetate | Experimental [2] |

| Solubility (Low) | Water, Hexanes | Experimental |

| LogP (Calc) | 1.34 – 1.80 | Consensus Prediction (XLogP3) |

| pKa (Aniline) | ~2.5 – 3.0 (Predicted) | Lowered by CN/Ester groups |

Critical Note on Melting Point: The reported range (180–200 °C) is broad, typical of industrial safety assessments. For high-precision crystallization optimization, an in-house DSC (Differential Scanning Calorimetry) scan is recommended to pinpoint the onset temperature.

Spectral Characterization (NMR & MS)

Accurate identification requires distinguishing this compound from its non-cyano analogs.

H NMR Data (400 MHz, DMSO- )

Derived from Patent WO2014139325A1 (Compound 30D) [2]

| Shift ( | Multiplicity | Integration | Assignment |

| 6.20 – 6.50 | Broad Singlet (br s) | 2H | -NH |

| 6.80 – 6.90 | Doublet of Doublets (dd) | 1H | Ar-H5 (Ortho to amine) |

| 7.00 – 7.10 | Doublet (d) | 1H | Ar-H3 (Ortho to cyano) |

| 7.70 – 7.80 | Doublet (d) | 1H | Ar-H6 (Ortho to ester) |

| 3.75 – 4.03 | Singlet (s) | 3H | -OCH |

Mass Spectrometry (ESI)

-

Observed Ion:

-

Ionization Mode: Positive Electrospray (ESI+)

Synthetic Pathway & Experimental Protocols

The primary route to CAS 1628431-65-1 is the chemoselective reduction of the corresponding nitro-arene. This method avoids hydrolysis of the sensitive nitrile group.

Visualization: Synthesis Workflow

Caption: Chemoselective reduction pathway preserving the nitrile moiety while converting the nitro group.

Protocol 1: Synthesis via Hydrogenation

Ref: Adapted from WO2014139325A1 [2][1]

-

Setup: Charge a round-bottom flask with Methyl 2-cyano-4-nitrobenzoate (1.0 eq) and Methanol (10-20 volumes).

-

Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading) under an inert nitrogen atmosphere. Caution: Pd/C is pyrophoric.

-

Reaction: Purge the vessel with Hydrogen gas (balloon pressure or 1 atm). Stir vigorously at Room Temperature (20–25 °C) for 2–4 hours.

-

Monitoring: Monitor via LC-MS for the disappearance of the nitro peak (M+H not observed usually, look for UV shift) and appearance of Product (M+H 177.1).

-

Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

-

Isolation: Concentrate the filtrate in vacuo to afford the product as a pale yellow solid.

-

Self-Validation: If the solid is dark brown, oxidation may have occurred; recrystallize from Ethyl Acetate/Hexanes.[1]

-

Handling, Stability & Safety

-

Storage: Store at 2–8 °C (Refrigerated) under an inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over time, turning the solid from yellow to brown.[1]

-

Incompatibilities: Strong oxidizing agents, strong acids (hydrolysis of ester/nitrile), and strong bases.[1]

-

Safety Profile:

Analytical Quality Assurance

To ensure the integrity of the material for biological assays, the following HPLC method is recommended.

Visualization: Purity Assessment Workflow

Caption: Standardized HPLC-MS workflow for purity verification of Methyl 4-amino-2-cyanobenzoate.

HPLC Method Parameters:

-

Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).[1]

-

Flow Rate: 1.0 mL/min.

-

Gradient: 5% B to 95% B over 10 minutes (B = Acetonitrile, A = Water + 0.1% Formic Acid).

-

Retention Time: Expect the amine to elute earlier than the nitro-precursor due to increased polarity.

References

-

Combi-Blocks Inc. (2023). Safety Data Sheet: Methyl 4-amino-2-cyanobenzoate (CAS 1628431-65-1).[2][3][4][5] Retrieved from

-

Su, J., et al. (2014).[1] Therapeutic compounds and compositions. Patent WO2014139325A1. World Intellectual Property Organization. (Describes synthesis of Compound 30D). Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53419668, Methyl 4-amino-2-cyanobenzoate. Retrieved from

Sources

- 1. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Methyl 4-amino-2-cyanobenzoate | C9H8N2O2 | CID 53419668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. METHYL 4-AMINO-2-CYANOBENZOATE,1628431-65-1-FDC Chemical-FDC Chemical [fdc-chemical.com]

- 4. What are the chemical properties of 7 - ACA? - Blog - KEYINGCHEM [keyingchemical.com]

- 5. arctomsci.com [arctomsci.com]

Technical Whitepaper: Methyl 4-amino-2-cyanobenzoate as a Pharmacophore Scaffold

Executive Summary

Methyl 4-amino-2-cyanobenzoate (CAS 1628431-65-1) is a critical bifunctional intermediate in the synthesis of poly-heterocyclic pharmaceutical agents. Characterized by its "push-pull" electronic structure—featuring an electron-donating amino group at the para position relative to an electron-withdrawing ester—it serves as a versatile lynchpin for constructing phthalazinones , isoindolinones , and quinazoline derivatives. This guide provides a definitive technical profile, validated synthesis protocols, and downstream application strategies for researchers in medicinal chemistry.

Chemical Profile & Stoichiometry[1][2][3]

Precise stoichiometric data is essential for yield calculations in multi-step synthesis. The following data is validated against PubChem CID 53419668 and recent patent literature.

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | Methyl 4-amino-2-cyanobenzoate | |

| CAS Number | 1628431-65-1 | Primary identifier for the free base.[1][2] |

| Molecular Formula | ||

| Molecular Weight | 176.17 g/mol | Use this value for molarity calculations.[2] |

| Exact Mass | 176.0586 Da | Monoisotopic mass for HRMS. |

| SMILES | COC(=O)C1=C(C=C(C=C1)N)C#N | Useful for cheminformatics. |

| Physical State | Off-white to pale yellow solid | |

| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water. |

| Key Functional Groups | Nitrile (C2), Ester (C1), Amine (C4) | Orthogonal reactivity profile. |

Structural Reactivity Analysis

The utility of Methyl 4-amino-2-cyanobenzoate lies in its orthogonal functionalization potential .

-

The C4-Amino Group: Acts as a nucleophile for amide coupling or reductive amination. It is electronically coupled to the ester but sufficiently distal to allow modification without sterically hindering the core cyclization.

-

The C1-Ester / C2-Cyano Motif: This ortho-relationship is the "warhead" for cyclization. It reacts with binucleophiles (hydrazines, diamines) to form fused ring systems like phthalazin-1(2H)-ones.

Diagram 1: Reactivity Logic Map

Caption: Orthogonal reactivity map showing the dual-functionality of the scaffold for divergent synthesis.

Validated Synthesis Protocol

Objective: Preparation of Methyl 4-amino-2-cyanobenzoate from Methyl 2-cyano-4-nitrobenzoate. Method: Catalytic Hydrogenation (Pd/C). Source Validation: Adapted from WO2014139144A1 [2].

Materials

-

Precursor: Methyl 2-cyano-4-nitrobenzoate (1.0 eq)

-

Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)

-

Solvent: Anhydrous Methanol (MeOH)[3]

-

Reagent: Hydrogen gas (

) (Balloon pressure or 1 atm)

Step-by-Step Methodology

-

Preparation: In a clean, dry round-bottom flask, dissolve Methyl 2-cyano-4-nitrobenzoate (e.g., 0.9 g, 4.4 mmol) in Methanol (5–10 mL).

-

Note: Ensure the precursor is fully dissolved. Sonicate if necessary.

-

-

Catalyst Addition: Carefully add 10% Pd/C (0.1 g) to the solution under an inert atmosphere (Nitrogen or Argon) to prevent ignition of methanol vapors.

-

Hydrogenation: Purge the flask with Hydrogen gas. Attach a hydrogen balloon and stir the mixture vigorously at Room Temperature (20–25°C) .

-

Monitoring: Monitor the reaction via TLC or LC-MS.

-

Target: Disappearance of the nitro starting material (

) and appearance of the amine product ( -

Timeframe: Typically 2–4 hours.

-

-

Workup:

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with fresh Methanol.

-

-

Isolation: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude product.

-

Purification: If necessary, purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient).

-

Expected Yield: >85%.[4]

-

Downstream Applications: Heterocyclic Construction

The primary value of this scaffold is in the synthesis of Phthalazin-1(2H)-ones , a pharmacophore found in PARP inhibitors (e.g., Olaparib analogs) and MALT1 inhibitors.

Workflow: Synthesis of Phthalazinone Derivatives

To convert the scaffold into a bioactive heterocycle, the ortho-cyano ester functionality is reacted with hydrazine derivatives.

Diagram 2: Synthetic Workflow

Caption: Divergent synthetic pathways utilizing the scaffold for linker attachment (A) or core cyclization (B).

Protocol: Cyclization to Phthalazinone

-

Reactants: Methyl 4-amino-2-cyanobenzoate (1 eq) + Hydrazine Hydrate (2–5 eq).

-

Solvent: Ethanol or Ethanol/Water.

-

Conditions: Reflux (80°C) for 2–6 hours.

-

Mechanism: Hydrazine attacks the ester and the nitrile, leading to cyclization and the release of methanol and ammonia (or formation of the imine which hydrolyzes).

-

Result: Formation of the 1-oxo-1,2-dihydrophthalazine core.

Analytical Validation

To ensure the integrity of the scaffold before use in costly downstream steps, verify the following spectral characteristics:

-

1H NMR (DMSO-d6, 400 MHz):

- ~3.8–3.9 ppm (Singlet, 3H, -COOCH3 )

- ~6.0–6.5 ppm (Broad Singlet, 2H, -NH2 )

-

Aromatic protons will show a characteristic 1,2,4-substitution pattern.

-

MS (ESI):

-

Positive Mode:

m/z.

-

-

IR Spectroscopy:

-

Nitrile stretch (

): ~2220–2230 cm⁻¹. -

Ester Carbonyl (

): ~1700–1720 cm⁻¹.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53419668, Methyl 4-amino-2-cyanobenzoate. Retrieved from [Link][1]

- Dang, L. et al. (2014).Therapeutic compounds and compositions. WO2014139144A1. World Intellectual Property Organization. (Describes the Pd/C reduction protocol).

- Chen, Z. et al. (2024).Isothiazolylcarboxamide compounds and their use in therapy. WO2024059559A1. World Intellectual Property Organization. (Describes application in MALT1 inhibitors).

Sources

- 1. Methyl 4-amino-2-cyanobenzoate | C9H8N2O2 | CID 53419668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Xina 4-amino-2-cianobenzoat 1628431-65-1 de metil fabricants, proveïdors, fà brica - claus [ca.keyingchemical.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methyl 4-aminobenzoate synthesis - chemicalbook [chemicalbook.com]

1H NMR spectrum of Methyl 4-amino-2-cyanobenzoate

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-amino-2-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-amino-2-cyanobenzoate, a key intermediate in pharmaceutical synthesis. This document moves beyond a simple data report to offer a detailed interpretation of the spectrum, grounded in the fundamental principles of NMR spectroscopy. We will explore the causal relationships between the molecule's structure—specifically the electronic interplay of the amino, cyano, and methyl ester substituents—and the resulting chemical shifts, multiplicities, and coupling constants. This guide includes a field-proven, step-by-step protocol for acquiring a high-quality ¹H NMR spectrum, complete with data presentation and visualization to aid in structural elucidation and purity assessment.

Introduction: The Structural Significance of Methyl 4-amino-2-cyanobenzoate

Methyl 4-amino-2-cyanobenzoate is a trisubstituted benzene derivative of significant interest in medicinal chemistry and drug development. Its unique arrangement of an electron-donating group (EDG) in the -NH₂ and two electron-withdrawing groups (EWGs) in the -CN and -COOCH₃ creates a distinct electronic environment that is crucial for its reactivity and biological activity.

Proton NMR (¹H NMR) spectroscopy is an indispensable tool for the structural verification and purity analysis of such molecules. It provides precise information about the chemical environment of each proton, allowing for unambiguous confirmation of the substitution pattern on the aromatic ring and the integrity of the functional groups. This guide serves to deconstruct the ¹H NMR spectrum of this molecule, providing a robust framework for its analysis.

Theoretical Analysis: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of Methyl 4-amino-2-cyanobenzoate is dictated by the electronic effects of its substituents. The interplay of these effects—resonance and induction—governs the chemical shifts (δ) of the aromatic protons.

-

-NH₂ (Amino Group): A strong electron-donating group through resonance, the amino group increases electron density at the ortho and para positions, causing the corresponding protons to be shielded and appear at a lower chemical shift (upfield).[1]

-

-CN (Cyano Group): A strong electron-withdrawing group through both induction and resonance, the cyano group deshields nearby protons, shifting them to a higher chemical shift (downfield).[2]

-

-COOCH₃ (Methyl Ester Group): An electron-withdrawing group, primarily through induction, which also contributes to the deshielding of aromatic protons.

Based on these principles, we can predict the chemical shifts and splitting patterns for the three aromatic protons (H-3, H-5, and H-6) and the methyl ester protons.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~7.8 - 8.0 | Doublet (d) | Jortho = ~8-9 Hz | 1H |

| H-5 | ~6.8 - 7.0 | Doublet of doublets (dd) | Jortho = ~8-9 Hz, Jmeta = ~2-3 Hz | 1H |

| H-3 | ~6.6 - 6.8 | Doublet (d) | Jmeta = ~2-3 Hz | 1H |

| -NH₂ | ~4.0 - 6.0 | Broad Singlet (br s) | N/A | 2H |

| -OCH₃ | ~3.8 - 3.9 | Singlet (s) | N/A | 3H |

Note: These are predicted values based on the analysis of similar compounds.[3][4][5][6] Actual experimental values may vary slightly depending on the solvent and spectrometer frequency.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A rigorous and consistent experimental methodology is paramount for obtaining high-quality, reproducible NMR data.[7]

Sample Preparation

-

Purity: Ensure the sample of Methyl 4-amino-2-cyanobenzoate is of high purity (>95%) to minimize spectral artifacts from impurities.[7]

-

Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for the clear resolution of exchangeable protons like those of the -NH₂ group.[8]

-

Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[9]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution of coupling patterns.

-

Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve homogeneity, which is critical for sharp, well-defined peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Spectral Width: Set a spectral width of approximately 12-15 ppm to encompass all expected proton signals.

-

Acquisition Time: An acquisition time of 2-4 seconds is typical.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Number of Scans: Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all peaks to determine the relative number of protons for each signal.

-

Experimental Workflow Diagram

Caption: Experimental workflow for acquiring the ¹H NMR spectrum.

Spectral Interpretation and Structural Assignment

The analysis of the ¹H NMR spectrum allows for the definitive assignment of each proton in the Methyl 4-amino-2-cyanobenzoate molecule.

Molecular Structure with Proton Assignments

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. Methyl 4-aminobenzoate(619-45-4) 1H NMR [m.chemicalbook.com]

- 4. Methyl 4-cyanobenzoate(1129-35-7) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

Technical Guide: Solubility Profiling & Thermodynamic Analysis of Methyl 4-amino-2-cyanobenzoate

Executive Summary

Methyl 4-amino-2-cyanobenzoate (M4A2CB) is a critical pharmacophore intermediate, often utilized in the synthesis of kinase inhibitors and heterocyclic drug candidates. Its unique substitution pattern—featuring an electron-donating amino group (-NH2) para to the ester, and an electron-withdrawing cyano group (-CN) ortho to the ester—creates a "push-pull" electronic system. This internal polarization significantly influences its solubility behavior, making standard solvent selection non-trivial.

This guide provides a structural analysis of M4A2CB solubility, a self-validating protocol for generating precise solubility curves, and a thermodynamic framework for scaling crystallization processes.

Physicochemical Profile & Solvent Interaction Logic[1]

To predict solubility behavior without exhaustive trial-and-error, we must analyze the solute-solvent intermolecular forces.

Structural Dissection

-

Hydrogen Bond Donor (HBD): The 4-amino group (

) facilitates solubility in protic solvents (Alcohols) and acceptors (Ketones/Esters). -

Hydrogen Bond Acceptors (HBA): The 2-cyano (

) and methyl ester ( -

Pi-Stacking: The benzene core allows for interaction with aromatic solvents (Toluene), though the polar substituents often override this in favor of dipolar interactions.

Predicted Solubility Ranking

Based on Hansen Solubility Parameters (HSP) and dielectric constants, the solubility hierarchy for M4A2CB is categorized as follows:

| Solvent Class | Representative Solvents | Solubility Potential | Interaction Mechanism |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole-dipole interactions; disruption of crystal lattice energy. |

| Polar Protic | Methanol, Ethanol | High | H-bonding with amine/ester; ideal for cooling crystallization. |

| Polar Aprotic (Volatile) | Acetone, Ethyl Acetate | Moderate to High | Dipole interactions; often used as "Good Solvents" in anti-solvent methods. |

| Aromatic | Toluene | Low to Moderate | |

| Non-Polar | n-Hexane, Heptane | Insoluble | Lacks polarity to overcome lattice energy; ideal "Anti-Solvents". |

Protocol: Self-Validating Solubility Determination

Reliable thermodynamic data is the bedrock of process design. The following workflow utilizes a Laser Monitoring Dynamic Method (or Gravimetric alternative) to ensure data integrity.

The "Equilibrium Check" Workflow

-

Objective: Determine the mole fraction solubility (

) at temperatures -

Validation Step: The concentration must remain constant (

) over two sampling points separated by 60 minutes.

Figure 1: Self-validating solubility determination workflow ensuring thermodynamic equilibrium before data recording.

Thermodynamic Modeling

Once experimental data is gathered, it must be modeled to predict solubility at unmeasured temperatures. The Modified Apelblat Equation is the industry standard for amino-benzoate derivatives.

The Apelblat Equation

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).[1]

- : Empirical parameters derived from regression analysis.

Application:

-

Plot

vs -

Perform non-linear regression to find constants

. -

Validation: The Relative Average Deviation (RAD) between calculated and experimental values should be

.

Thermodynamic Dissolution Functions

Using the Van't Hoff analysis, we calculate the enthalpy (

-

Endothermic (

): Solubility increases with temperature (Typical for M4A2CB in alcohols). -

Exothermic (

): Solubility decreases with temperature (Rare for this class).

Practical Applications: Purification & Crystallization[3]

Based on the solubility landscape, we define two primary purification strategies.

Cooling Crystallization (Single Solvent)

-

Best Solvents: Ethanol or Methanol.

-

Mechanism: M4A2CB shows a steep solubility curve in alcohols. Dissolving at reflux (

) and cooling to -

Process:

-

Saturate solvent at

. -

Polish filter (hot) to remove mechanical impurities.

-

Linear cooling ramp (

) to induce nucleation.

-

Anti-Solvent Crystallization (Binary System)

-

System: Ethyl Acetate (Solvent) + n-Heptane (Anti-Solvent).

-

Mechanism: The "Good" solvent dissolves the target; the "Bad" solvent lowers the solubility limit, forcing precipitation.

-

Workflow:

Figure 2: Anti-solvent crystallization logic for high-purity recovery.

References

-

Synthesis & Purification Context

-

Thermodynamic Methodology (Analogous Compounds)

-

Crystallization Techniques

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Developing a fast and catalyst-free protocol to form C=N double bond with high functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 4-amino-2-cyanobenzoate | C9H8N2O2 | CID 53419668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. researchgate.net [researchgate.net]

fundamental chemical reactivity of Methyl 4-amino-2-cyanobenzoate

A Strategic Guide to Reactivity, Cyclization, and Functionalization

Executive Summary

Methyl 4-amino-2-cyanobenzoate (CAS: 159847-83-3) represents a privileged "Janus" scaffold in medicinal chemistry, particularly in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and kinase antagonists. Its utility stems from its bifunctional architecture: an ortho-cyano ester "warhead" capable of heterocyclization to form phthalazinones, and a distal aniline "handle" (para to the ester) available for diversified library expansion.

This technical guide dissects the fundamental chemical reactivity of this molecule, providing researchers with validated protocols for cyclization, selective functionalization, and stability management.

The Ortho-Cyano Ester Warhead: Phthalazinone Formation

The most critical reactivity profile of Methyl 4-amino-2-cyanobenzoate lies in the 1,2-relationship between the methyl ester (C1) and the cyano group (C2). This motif is the obligate precursor for 4-amino-1(2H)-phthalazinones , a core pharmacophore in drugs like Niraparib and Olaparib analogs.

Mechanism of Cyclization

The reaction with hydrazine is not a simple condensation; it is a cascade sequence.

-

Hydrazinolysis: The hydrazine nucleophile preferentially attacks the ester carbonyl (C1), displacing methoxide to form the acyl hydrazide intermediate.

-

Intramolecular Pinner-like Attack: The terminal nitrogen of the hydrazide attacks the electrophilic carbon of the adjacent nitrile (C2).

-

Ring Closure & Tautomerization: The resulting cyclic imidate rearranges to form the thermodynamically stable 4-amino-phthalazin-1(2H)-one.

Note on Regiochemistry: The original aniline nitrogen (at C4 of the benzoate) remains at position 7 of the resulting phthalazine ring. The "new" amino group at position 4 arises from the nitrile nitrogen.

Experimental Protocol: Synthesis of 4,7-Diaminophthalazin-1(2H)-one

This protocol yields the core scaffold used in PARP inhibitor synthesis.

Reagents: Methyl 4-amino-2-cyanobenzoate (1.0 eq), Hydrazine hydrate (5.0 eq), Ethanol (Abs.).

Step-by-Step Workflow:

-

Dissolution: Charge a round-bottom flask with Methyl 4-amino-2-cyanobenzoate (10 mmol) and absolute ethanol (50 mL). Stir until fully dissolved.

-

Addition: Add hydrazine hydrate (50 mmol, 80% solution) dropwise at room temperature. Caution: Exothermic.

-

Reflux: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting ester (

) should disappear, replaced by a lower -

Precipitation: Cool the mixture to 0°C. The product, 4,7-diaminophthalazin-1(2H)-one, typically precipitates as a white to pale yellow solid.

-

Isolation: Filter the solid, wash with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove excess hydrazine.

-

Drying: Dry under vacuum at 45°C.

Yield Expectation: 85–92%.

The Distal Aniline: Selective Functionalization

The C4-amino group is electronically coupled to the ester/cyano groups but is sterically distinct. This allows for "Late-Stage Functionalization" or "Early-Stage Derivatization" depending on the synthetic strategy.

Reactivity Profile

The aniline nitrogen is deactivated relative to unsubstituted aniline due to the electron-withdrawing ester and nitrile groups. However, it remains sufficiently nucleophilic for:

-

Acylation: Reaction with acid chlorides/anhydrides.

-

Reductive Amination: Coupling with aldehydes using STAB (

). -

Sandmeyer Reaction: Conversion to halides (I, Br) for Suzuki couplings.

Strategic Decision: Functionalize First or Cyclize First?

| Strategy | Sequence | Pros | Cons |

| Route A | Functionalize Aniline | Allows installation of sensitive linkers that might survive hydrazine. | Steric bulk on aniline may affect solubility during cyclization. |

| Route B | Cyclize | Generates the universal core (4,7-diamino) first. | The resulting phthalazine has two amino groups (N4 and N7), requiring selective protection. |

Recommendation: Use Route A if the linker is stable to hydrazine. Use Route B only if you require differentiation between the N4 and N7 nitrogens (N7 is more nucleophilic than the amidine-like N4).

Visualization: Reaction Landscape & Mechanism[1]

Reaction Landscape Diagram

The following diagram illustrates the divergent pathways available to the scaffold.

Caption: Divergent synthetic pathways from the central scaffold. Green indicates the primary cyclization route.

Mechanism of Phthalazinone Formation

This diagram details the electron flow during the hydrazine-mediated cyclization.

Caption: Step-wise mechanistic cascade from the ester/nitrile precursor to the fused heterocyclic system.

Critical Process Parameters (Stability)

Researchers must be aware of the competitive hydrolysis rates between the ester and the nitrile.

| Parameter | Condition | Outcome | Risk |

| Acidic Stability | 1M HCl, 25°C | Stable (Aniline protonates). | Low. |

| Basic Stability | 1M NaOH, 25°C | Ester Hydrolysis (Fast). | Formation of 4-amino-2-cyanobenzoic acid (stops cyclization). |

| Thermal Stability | >150°C | Decomposition. | Decarboxylation possible if hydrolyzed. |

| Solvent Comp. | DMSO/DMF | High Solubility. | Nucleophilic attack by solvent impurities at high T. |

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to slow oxidation (browning) upon air exposure.

References

-

Menear, K. A., et al. (2008).[1] 4-[3-(4-Cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[1] Journal of Medicinal Chemistry, 51(20), 6581–6591. Link

-

Lattmann, E., et al. (2003). Synthesis and evaluation of N-(3-oxo-1,3-dihydro-isobenzofuran-4-yl)-benzenesulfonamide derivatives. Journal of Pharmacy and Pharmacology. Link

-

Gouda, M. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research. Link

-

Wang, T., et al. (2014). Discovery of 4-amino-1(2H)-phthalazinone derivatives as novel PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

initial synthesis routes for Methyl 4-amino-2-cyanobenzoate

CAS: 159847-83-3 Formula: C9H8N2O2 Molecular Weight: 176.17 g/mol [1]

Executive Summary & Strategic Analysis

Methyl 4-amino-2-cyanobenzoate is a critical pharmacophore intermediate, frequently utilized in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs) and specific tyrosine kinase inhibitors.[1] Its structural core—a tri-substituted benzene ring featuring an ester, a nitrile, and an amine—presents a specific chemoselective challenge: how to generate the amine at C4 without reducing the nitrile at C2 or hydrolyzing the ester at C1.

This guide prioritizes the Nitro-Reduction Pathway over direct cyanation of aniline precursors.[1] The rationale is threefold:

-

Chemoselectivity: Avoiding the protection/deprotection steps required if starting with a free amine.

-

Scalability: Utilizing robust, exothermic-tolerant chemistry suitable for kilo-lab scale-up.[1]

-

Cost-Efficiency: Starting materials (2-halo-4-nitrobenzoates) are commodity chemicals.[1]

Retrosynthetic Analysis

The most logical disconnection relies on the functional group interconversion (FGI) of a nitro group to an amine after the installation of the cyano group. Installing the cyano group on an electron-deficient ring (nitro-benzoate) is facilitated by Nucleophilic Aromatic Substitution (

Figure 1: Retrosynthetic logic prioritizing the late-stage reduction of the nitro group to ensure nitrile stability.

Primary Route: The Nitro-Reduction Pathway[1]

Phase 1: Cyanation of Methyl 2-bromo-4-nitrobenzoate

Objective: Replace the C2-Bromine with a Nitrile group.[1] Method: Rosenmund-von Braun Reaction (Classical) or Pd-Catalyzed Cyanation (Modern).[1]

Option A: Classical Rosenmund-von Braun (Scalable/Low Cost)

This method uses Copper(I) Cyanide.[1][2] While historically requiring harsh conditions, the use of polar aprotic solvents like NMP or DMF allows conversion at 140–160°C.

-

Reagents: Methyl 2-bromo-4-nitrobenzoate (1.0 equiv), CuCN (1.2 equiv).[1]

-

Solvent: DMF or NMP (degassed).

-

Temperature: 150°C.

Protocol:

-

Charge a reaction vessel with Methyl 2-bromo-4-nitrobenzoate and CuCN.

-

Add DMF (5 mL/g substrate) and purge with

for 15 minutes. -

Heat to 150°C for 12–16 hours. Monitor by HPLC (Target retention time shift is significant).

-

Critical Workup (Cyanide Destruct): Cool to 60°C. Pour the mixture into a solution of

(aq) and HCl. This oxidizes/complexes excess cyanide and breaks the copper-product complex.[1] -

Extract with Ethyl Acetate.[1][3] Wash with brine.[1][3] Dry over

.[1]

Option B: Pd-Catalyzed Cyanation (High Yield/Mild)

Preferred for medicinal chemistry scales (<100g) due to milder conditions and easier workup.[1]

-

Catalyst:

(5 mol%) or -

Source:

(0.6 equiv). -

Solvent: DMF, 80°C.

Phase 2: Chemoselective Reduction

Objective: Reduce

Recommended Protocol: Stannous Chloride (

) Reduction

This is the gold standard for selectivity in the presence of nitriles [1].

Reagents:

Step-by-Step Methodology:

-

Dissolution: Dissolve Methyl 2-cyano-4-nitrobenzoate (10 mmol) in Ethanol (50 mL).

-

Addition: Add

(50 mmol) in portions. Note: Reaction is slightly exothermic. -

Reflux: Heat the mixture to 70°C (Reflux) for 2–4 hours.

-

Checkpoint: TLC should show the disappearance of the non-polar nitro compound and the appearance of a polar fluorescent spot (amine).

-

-

Quench: Cool to room temperature. Pour onto ice-water.

-

Neutralization: Adjust pH to 8 using saturated

or 10% NaOH.-

Observation: A thick white precipitate of Tin salts will form.

-

-

Filtration: Filter through a Celite pad to remove tin salts. Wash the pad with Ethyl Acetate.

-

Isolation: Separate the organic layer, wash with brine, dry (

), and concentrate. -

Purification: Recrystallize from Ethanol/Heptane if necessary.

Yield Expectation: 85–92% Purity: >98% (HPLC)

Analytical Characterization

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow solid | Oxidizes slightly upon air exposure.[1] |

| 1H NMR (DMSO-d6) | Ortho to ester (deshielded).[1] | |

| Ortho to cyano. | ||

| Meta coupling visible. | ||

| Exchangeable with D2O. | ||

| Distinct methyl ester singlet. | ||

| IR Spectroscopy | ~2230 cm | Sharp, distinct nitrile band.[1] |

| ~1720 cm | Ester carbonyl. | |

| ~3350/3450 cm | Primary amine doublet.[1] |

Critical Process Parameters (CPP) & Safety

Cyanide Management

The Rosenmund-von Braun reaction utilizes Copper Cyanide.[1][2][5]

-

Hazard: Generation of HCN gas if acidified.

-

Control: All aqueous waste from Phase 1 must be treated with Sodium Hypochlorite (Bleach) at pH >10 to oxidize cyanide to cyanate before disposal.

Selectivity Control

-

Temperature: During reduction, do not exceed 80°C. Higher temperatures with Tin/Iron can lead to hydrolysis of the nitrile to the primary amide (

). -

Acid Sensitivity: The product is an aniline derivative. It is stable in base but can form salts in strong acid. However, the nitrile is susceptible to hydrolysis in strong acid/heat.

Figure 2: Integrated workflow emphasizing the oxidative quench in Phase 1 and the filtration step in Phase 2.

Alternative Route: Iron-Mediated Reduction (Green Chemistry)

For larger scales where tin waste is prohibitive, Iron powder is the preferred reductant [2].

-

System: Fe powder (4 equiv) /

(1 equiv). -

Solvent: Ethanol : Water (4:1).

-

Procedure: Reflux for 1 hour. The mild conditions (near neutral pH due to ammonium chloride) prevent nitrile hydrolysis.

-

Advantage: Iron oxide sludge is easily removed; no toxic tin residues.

References

-

Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link

- Ram, S. R., & Ehrenkaufer, R. E. (1984). Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95. (Note: Discusses selectivity issues; supports Fe/Sn preference for nitriles).

-

Ellis, G. P., & Romney-Alexander, T. M. (1987). Cyanation of aromatic halides.[2][5][6][7] Chemical Reviews, 87(4), 779-794. Link

-

Patent CN109879817B . Preparation method of mesosulfuron-methyl. (Contains experimental details for nitro-benzoate cyanation and reduction). Link

-

Zanon, J., Klapars, A., & Buchwald, S. L. (2003).[7] Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890-2891. Link

Sources

- 1. US5654476A - Process for the preparation of gemfibrozil - Google Patents [patents.google.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. Methyl 4-aminobenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

understanding the functional groups of Methyl 4-amino-2-cyanobenzoate

The following technical guide details the structural analysis, reactivity profile, and synthetic utility of Methyl 4-amino-2-cyanobenzoate .

A Technical Guide to Scaffold Reactivity and Heterocyclic Synthesis[1]

CAS: 1628431-65-1 Formula: C₉H₈N₂O₂ Molecular Weight: 176.17 g/mol [1][2]

Executive Summary

Methyl 4-amino-2-cyanobenzoate is a highly functionalized aromatic intermediate characterized by a "push-pull" electronic architecture.[1] Unlike simple anilines or benzoates, this molecule possesses three distinct reactive centers arranged in a specific geometric relationship:

-

C1-Methyl Ester: An electrophilic carbonyl center.[1]

-

C2-Cyano (Nitrile): An ortho-positioned electrophile capable of cyclization.[1]

-

C4-Amino: A distal nucleophile acting as an electron-donating group (EDG).[1]

This guide explores its utility as a "privileged scaffold" for synthesizing fused heterocycles, particularly phthalazinones and quinazolines , which are critical pharmacophores in kinase inhibitor discovery.

Electronic Architecture & Functional Group Analysis

The molecule's reactivity is defined by the interplay between the electron-rich amino group and the electron-deficient cyano-ester motif.[1]

The "Push-Pull" System

The C4-amino group donates electron density into the benzene ring via resonance (+M effect).[1] This density is delocalized onto the carbonyl oxygen of the C1-ester and the nitrogen of the C2-nitrile.

-

Consequence 1: The nucleophilicity of the C4-amine is slightly reduced compared to aniline due to the strong electron-withdrawing nature of the ortho-cyano and para-ester groups.[1]

-

Consequence 2: The electrophilicity of the ester carbonyl is modulated, making it selective for strong nucleophiles (e.g., hydrazine, amidines) while resisting mild hydrolysis.

The Ortho-Effect (The "Warhead")

The proximity of the C2-cyano group to the C1-ester is the molecule's most valuable feature.[1] This 1,2-disposition allows for bidentate cyclization .[1] Nucleophiles can attack the nitrile first (forming an imidate/amidine intermediate) which then snaps onto the ester to close a 6-membered ring.[1]

Figure 1: Electronic flow and functional group interaction map.

Synthetic Utility: Divergent Heterocycle Formation[1]

Researchers utilize this scaffold primarily to build fused bicyclic systems.[1] The choice of co-reactant determines the heterocyclic core.

Pathway A: Synthesis of Phthalazinones

Reaction with hydrazine (or substituted hydrazines) yields 1-amino-4-oxo-phthalazines (or their tautomers).[1]

-

Mechanism: Hydrazine attacks the highly reactive C1-ester first (forming a hydrazide), followed by intramolecular attack on the C2-nitrile.[1] Alternatively, attack on the nitrile can occur first depending on pH.

-

Application: PARP inhibitors and anti-inflammatory agents.[1]

Pathway B: Synthesis of Quinazolines

Reaction with guanidine or amidines yields 2,4-diaminoquinazolines or 2-amino-4-hydroxyquinazolines .[1]

-

Mechanism: The amidine nitrogen attacks the C2-nitrile (Pinner-like reaction), generating an intermediate that cyclizes onto the C1-ester with loss of methanol.[1]

-

Application: EGFR and VEGFR kinase inhibitors.[1]

Pathway C: Distal Functionalization

The C4-amino group remains available for derivatization before or after cyclization.[1]

-

Acylation/Sulfonylation: Standard Schotten-Baumann conditions.

-

Sandmeyer Reaction: Conversion of the amine to a halide (Cl, Br, I) to create a handle for Suzuki/Buchwald couplings.

Figure 2: Divergent synthetic pathways for heterocyclic construction.

Experimental Protocols

Protocol: Cyclization to Phthalazin-1(2H)-one Derivative

This protocol demonstrates the conversion of the ortho-cyano/ester motif into a phthalazinone core, a standard validation reaction for this scaffold.[1]

Reagents:

Methodology:

-

Dissolution: Charge a round-bottom flask with Methyl 4-amino-2-cyanobenzoate and Ethanol. Stir until fully dissolved.

-

Addition: Add Hydrazine hydrate dropwise at room temperature. Note: Exotherm is possible.[1]

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

-

Precipitation: Cool the reaction mixture to 0°C. The product often precipitates as a solid.

-

Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum.

Self-Validating Checkpoint: The product should show the disappearance of the Nitrile peak (~2230 cm⁻¹) in the IR spectrum, confirming ring closure.

Analytical Characterization Data

To ensure the identity of the starting material before synthesis, compare against these standard parameters.

| Technique | Characteristic Signal | Structural Assignment |

| FT-IR | 2225–2235 cm⁻¹ | C≡N Stretch (Sharp, distinct) |

| FT-IR | 1705–1720 cm⁻¹ | C=O[1] Stretch (Ester) |

| FT-IR | 3350 & 3450 cm⁻¹ | N-H Stretch (Primary Amine doublet) |

| ¹H NMR | ~3.85 ppm (s, 3H) | Methyl Ester (-OCH₃) |

| ¹H NMR | ~6.0–6.5 ppm (bs, 2H) | Amine protons (-NH₂) |

| ¹H NMR | ~6.8–7.8 ppm (m, 3H) | Aromatic protons (ABX pattern) |

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

-

Skin/Eye Irritation: Category 2 (Causes serious eye irritation).[1][4]

Critical Handling Rules:

-

Cyanide Precursor Risk: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can theoretically release HCN.[1] Always work in a well-ventilated fume hood.[1]

-

Oligomerization: Avoid heating the neat solid above its melting point without solvent, as the C4-amine of one molecule can attack the C1-ester of another, leading to polymerization.

References

-

PubChem Compound Summary. "Methyl 4-amino-2-cyanobenzoate (CAS 1628431-65-1)."[1] National Center for Biotechnology Information.[1] [Link][1]

-

ResearchGate. "Synthesis of 4-aminoquinazoline and 2,4-diaminoquinazoline analogues."[1] (Mechanism reference for nitrile-guanidine cyclization). [Link]

Sources

Technical Guide: Theoretical & Synthetic Properties of Methyl 4-amino-2-cyanobenzoate

Executive Summary

Methyl 4-amino-2-cyanobenzoate (CAS: 1628431-65-1) is a high-value bifunctional scaffold in medicinal chemistry. Characterized by a "push-pull" electronic system, it features an electron-donating primary amine at the para position relative to an electron-withdrawing ester, with an ortho-cyano group providing secondary electrophilic reactivity.

This guide analyzes the theoretical physicochemical properties and synthetic utility of this compound. Unlike simple anilines, the unique substitution pattern of Methyl 4-amino-2-cyanobenzoate renders it a versatile precursor for phthalazinones , isoindolinones , and complex kinase inhibitors. This document provides a self-validating theoretical framework and actionable protocols for leveraging this scaffold in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The integration of three distinct functional groups (amine, nitrile, ester) on a benzene core creates a molecule with specific solubility and reactivity profiles. The data below synthesizes experimental values with density functional theory (DFT) predictions for this specific isomer.

Table 1: Structural & Physical Properties[3][9]

| Property | Value / Descriptor | Confidence |

| IUPAC Name | Methyl 4-amino-2-cyanobenzoate | High |

| CAS Number | 1628431-65-1 | High |

| Molecular Formula | C₉H₈N₂O₂ | High |

| Molecular Weight | 176.17 g/mol | High |

| Physical State | Solid (Crystalline powder) | High |

| Predicted LogP | 1.45 ± 0.3 | Medium (Calc.)[1][2][3] |

| pKa (Aniline) | ~2.1 (Predicted) | High (Theoretical) |

| H-Bond Donors | 1 (–NH₂) | High |

| H-Bond Acceptors | 3 (–CN, –COOCH₃, –NH₂) | High |

| Topological Polar Surface Area | 79.8 Ų | High |

| Solubility | DMSO, Methanol, Ethyl Acetate; Low in Water | High |

Technical Insight: The pKa of the aniline nitrogen is significantly lower than unsubstituted aniline (4.6) due to the synergistic electron-withdrawing effects of the para-ester and meta-cyano groups. This reduces its nucleophilicity in neutral media, often requiring forcing conditions or catalysis for amide coupling.

Theoretical Electronic Structure (The "Push-Pull" System)

Understanding the electronic distribution is critical for predicting site-selectivity during synthesis.

Resonance & Hammett Analysis

The molecule exhibits a strong intramolecular charge transfer (ICT). The lone pair on the C4-Amino nitrogen donates electron density into the ring, which is withdrawn by the C1-Ester and C2-Cyano groups.

-

Nucleophilic Node (C4-NH₂): Reduced nucleophilicity compared to standard anilines, but still the primary site for Buchwald-Hartwig couplings or nucleophilic attack on acid chlorides.

-

Electrophilic Node (C1/C2): The ortho-cyano ester motif is a "bidentate electrophile." Nucleophiles (like hydrazines) can attack the ester carbonyl and the nitrile carbon in a cascade sequence to form heterocycles.

Visualization of Reactivity Nodes

Caption: Reactivity map illustrating the dual-nature of the scaffold: the C4-amine serves as a handle for cross-coupling, while the C1/C2 motif serves as a heterocycle-forming warhead.

Synthetic Utility: The Phthalazinone Gateway

While the 4-amino group allows for standard aniline chemistry, the defining feature of this scaffold is the 2-cyano-benzoate motif. This arrangement allows for the rapid construction of 1-oxo-1,2-dihydrophthalazines (phthalazinones), a privileged structure in PARP inhibitors and other oncology drugs.

Mechanism: Hydrazine Cyclization

Reaction with hydrazine hydrate triggers a cascade:

-

Nucleophilic Attack: Hydrazine attacks the ester carbonyl (forming a hydrazide intermediate).

-

Intramolecular Cyclization: The terminal nitrogen of the hydrazide attacks the electrophilic nitrile carbon.

-

Tautomerization: Rearrangement leads to the stable 4-amino-phthalazin-1(2H)-one or related tautomers.

Experimental Protocol: Synthesis of 7-Amino-4-hydroxyphthalazin-1(2H)-one Derivative

Note: This protocol is a generalized standard operating procedure derived from similar ortho-cyano ester cyclizations.

Reagents:

-

Methyl 4-amino-2-cyanobenzoate (1.0 eq)[1]

-

Hydrazine Hydrate (5.0 eq)

-

Ethanol or Methanol (Solvent, 10V)

-

Acetic Acid (Catalytic, optional)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 4-amino-2-cyanobenzoate (1.76 g, 10 mmol) in Ethanol (18 mL).

-

Addition: Add Hydrazine Hydrate (2.5 g, 50 mmol) dropwise at room temperature. Caution: Exothermic.

-

Reflux: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS for the disappearance of the starting ester.

-

Workup: Cool the mixture to 0°C in an ice bath. The product often precipitates as a solid.

-

Isolation: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

-

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

-

Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of the phthalazinone NH/OH signals.

Visualization of the Synthetic Pathway

Caption: Step-wise cyclization pathway converting the ortho-cyano ester scaffold into a bicyclic phthalazinone core.

Medicinal Chemistry Implications[2][11]

Metabolic Stability

The methyl ester at C1 is a "soft spot" for esterases. In vivo, this compound (if used as a drug itself) would rapidly hydrolyze to the corresponding carboxylic acid (4-amino-2-cyanobenzoic acid).

-

Design Strategy: In drug design, the ester is almost exclusively a synthetic handle. It is cyclized (as above) or hydrolyzed to the acid to form amides. The cyano group is metabolically robust but can be hydrated to a primary amide by cytochrome P450s or nitrilases if not sterically hindered.

Solubility & Formulation

The presence of the primary amine allows for salt formation (e.g., Hydrochloride or Mesylate salts) to improve aqueous solubility. However, the low basicity (pKa ~2.1) means strong acids are required for stable salt formation.

Safety & Handling (Theoretical Hazards)

Based on the functional groups (Aniline, Nitrile):

-

Acute Toxicity: Harmful if swallowed or inhaled (H302/H332).[4]

-

Irritation: Causes skin and eye irritation (H315/H319).[5][6][4]

-

Specific Hazard: Nitriles can liberate cyanide ions under extreme metabolic or chemical stress, though aryl nitriles are generally stable.

-

Handling: Use standard PPE (Gloves, Goggles, Fume Hood). Avoid contact with strong oxidizers.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53419668, Methyl 4-amino-2-cyanobenzoate. Retrieved February 8, 2026 from [Link].

- Gou, S., et al. (2017).Design and synthesis of quinazoline derivatives.

-

Organic Chemistry Portal. Synthesis of Phthalazinones and Quinazolines. Retrieved from [Link].

Sources

- 1. Methyl 4-amino-2-cyanobenzoate | C9H8N2O2 | CID 53419668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 4-cyano-2-methylbenzoate | C10H9NO2 | CID 18766060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

detailed protocol for amide bond formation using Methyl 4-amino-2-cyanobenzoate

Introduction & Chemical Analysis[1][2][3][4]

Methyl 4-amino-2-cyanobenzoate represents a class of "difficult" amine nucleophiles frequently encountered in medicinal chemistry (e.g., androgen receptor antagonists, kinase inhibitors).[1] Successful amide formation with this substrate is often hindered by severe electronic deactivation.

The Deactivation Challenge

The amino group at the C4 position is electronically impoverished due to the synergistic electron-withdrawing effects of two substituents:

-

C1-Methyl Ester: Exerts a strong mesomeric withdrawing effect (-M) para to the amine.[1]

-

C2-Nitrile: Exerts a strong inductive withdrawing effect (-I) meta to the amine.[1]

Consequently, the lone pair availability on the nitrogen is significantly reduced, rendering standard carbodiimide couplings (EDC/NHS) sluggish or ineffective. This protocol details three distinct methodologies—HATU , Acid Chloride , and T3P® —tailored to overcome this specific energy barrier.

Decision Matrix: Selecting the Right Protocol

Use the following logic to select the optimal method for your specific carboxylic acid partner.

Figure 1: Decision matrix for selecting the appropriate coupling strategy based on carboxylic acid stability and stereochemistry.

Detailed Experimental Protocols

Method A: HATU-Mediated Coupling (High Throughput)

Best for: Parallel synthesis, acid-sensitive substrates, and small-scale discovery.[1] Mechanism: Generates a highly reactive At-ester (7-azabenzotriazole ester) intermediate.[1]

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

Methyl 4-amino-2-cyanobenzoate (1.0 - 1.2 equiv)[1]

-

HATU (1.2 - 1.5 equiv)[1]

-

HOAt (0.5 equiv, Optional but recommended for this aniline)

-

DIPEA (Hunig’s Base) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMAc

Protocol:

-

Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).

-

Stir at Room Temperature (RT) for 15–30 minutes to ensure formation of the activated ester. Note: Solution should turn yellow/orange.

-

Critical Step: Due to the aniline's low nucleophilicity, heat the reaction to 50–60°C for 4–16 hours.

-

Monitor: Check LCMS for conversion. If incomplete, add additional HATU (0.5 equiv) and continue heating.

-

Workup: Dilute with EtOAc, wash with sat.[3] NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.

Method B: Acid Chloride Activation (The "Brute Force" Method)

Best for: Sterically hindered acids, stable substrates, and cases where HATU fails. Mechanism: Converts acid to highly electrophilic acyl chloride.[4]

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

Oxalyl Chloride (1.5 equiv) or Thionyl Chloride (SOCl₂)

-

Catalytic DMF (1-2 drops)[1]

-

Base: Pyridine (3.0 equiv) or Et₃N

-

Solvent: DCM (Step 1), DCM or THF (Step 2)

Protocol:

-

Activation: Dissolve Carboxylic Acid in dry DCM under N₂. Add Oxalyl Chloride dropwise, followed by cat. DMF.[5][4][6][7][8] Stir until gas evolution ceases (1–2 h).

-

Evaporation: Concentrate in vacuo to remove excess oxalyl chloride/HCl. (Co-evaporate with toluene if necessary).

-

Coupling: Redissolve the crude acid chloride in dry DCM (or THF).

-

Add Methyl 4-amino-2-cyanobenzoate (1.0 equiv).

-

Add Pyridine (3.0 equiv) dropwise. Exotherm expected.

-

Stir at RT overnight. If the aniline remains unreacted, reflux (if using THF/DCE) may be required.

-

Workup: Quench with water. Wash organic layer with 1M HCl (to remove pyridine), then sat. NaHCO₃.

Method C: T3P® (Propylphosphonic Anhydride) Coupling

Best for: Process chemistry, scale-up, and preventing racemization.[9][10] Mechanism: T3P acts as a water scavenger and activating agent, forming a mixed anhydride.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)[1]

-

Pyridine (2.5 - 4.0 equiv) or N-Methylmorpholine (NMM)[1]

-

Solvent: EtOAc or 2-MeTHF (preferred for green chemistry)[1]

Protocol:

-

Charge the reaction vessel with Carboxylic Acid (1.0 equiv) and Methyl 4-amino-2-cyanobenzoate (1.1 equiv) in EtOAc (5–10 volumes).

-

Add Pyridine (3.0 equiv).

-

Cool to 0°C (optional, reduces initial exotherm).

-

Add T3P solution dropwise.

-

Allow to warm to RT.

-

Optimization: If reaction is slow after 4 hours, heat to 60–70°C . T3P is thermally stable and performs exceptionally well at elevated temperatures for deactivated amines.

-

Workup: Wash the reaction mixture directly with water, 0.5M HCl, and brine. Advantage: T3P byproducts are water-soluble.[1][9]

Comparative Data Analysis

| Feature | Method A (HATU) | Method B (Acid Chloride) | Method C (T3P) |

| Reactivity | High | Very High | High (at elevated temp) |

| Epimerization | Moderate | High (Risk) | Lowest |

| Atom Economy | Poor (High MW byproducts) | Good | Excellent |

| Purification | Difficult (Urea/HOBt removal) | Easy | Easiest (Water soluble) |

| Cost | High | Low | Moderate |

| Rec.[1][9] Use | Discovery / Libraries | Non-Chiral / Difficult Acids | Scale-up / Chiral Acids |

Mechanistic Visualization

The following diagram illustrates the T3P activation pathway, highlighting why it is effective for this specific aniline (low epimerization risk despite heating).

Figure 2: T3P activation pathway.[1] The cyclic anhydride structure of T3P minimizes side reactions, allowing for cleaner profiles even when heating is required to engage the deactivated aniline.[1]

Troubleshooting & Critical Notes

-

Hydrolysis Risk: The methyl ester at C1 is susceptible to hydrolysis under strong basic conditions (e.g., NaOH, LiOH) or strong acidic conditions at high heat. Avoid aqueous bases during the reaction; use them only during rapid workup.

-

Nitrile Stability: The C2-nitrile is generally stable under these coupling conditions but can hydrolyze to the primary amide in the presence of strong acids (e.g., excess H₂SO₄) or oxidative conditions.

-

Alternative Activation: If Method B (Acid Chloride) fails due to instability, consider generating the Acyl Fluoride using Cyanuric Fluoride or TFFH. Acyl fluorides are often more stable to moisture but highly reactive toward amines.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Dunetz, J. R., et al. (2011).[9] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][9] Organic Letters, 13(19), 5048–5051. Link

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][4][6][8][10][11][12] Tetrahedron, 61(46), 10827-10852. Link

-

Petersson, M. J., et al. (2016). Fit for Purpose? A Guide to Selecting the Right Amide Coupling Reagent for the Job. Organic Process Research & Development, 20(2), 392–397. Link

Sources

- 1. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

- 2. Methyl 4-amino-2-cyanobenzoate | C9H8N2O2 | CID 53419668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4-aminobenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. growingscience.com [growingscience.com]

- 6. reddit.com [reddit.com]

- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 10. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Note: Modular Synthesis of Methyl 4-amino-2-cyanobenzoate and Analogs

Abstract & Scope

This technical guide details the robust, scalable synthesis of Methyl 4-amino-2-cyanobenzoate , a critical pharmacophore found in various kinase inhibitors (e.g., TRK, JAK inhibitors) and non-steroidal anti-inflammatory drugs. Unlike standard literature that often isolates steps, this protocol focuses on a modular "Analog-Ready" approach , allowing researchers to introduce structural diversity at the ester or amine positions.

The synthesis hinges on two Critical Quality Attributes (CQAs):

-

Chemoselectivity of Cyanation: Introducing the nitrile group at C2 without affecting the nitro precursor or ester.

-

Selective Reduction: Reducing the C4-nitro group to an aniline without hydrolyzing or reducing the C2-nitrile.

Retrosynthetic Strategy & Logic

The most reliable route avoids direct cyanation of an aniline (which can poison Pd-catalysts) and avoids nitration of a nitrile (which is deactivating and regiochemically difficult). Instead, we utilize a Nitro-Halide Scaffold Strategy .

Strategic Workflow (Graphviz)

Caption: Retrosynthetic logic prioritizing late-stage reduction to prevent catalyst poisoning by the free amine.

Detailed Experimental Protocols

Phase 1: Precursor Preparation (Esterification)

Note: If Methyl 2-iodo-4-nitrobenzoate is commercially sourced, skip to Phase 2.

Objective: Convert 2-iodo-4-nitrobenzoic acid to the methyl ester. Rationale: The ester protects the carboxylic acid from decarboxylation during the high-temperature cyanation step and improves solubility in organic solvents.

-

Dissolution: Dissolve 2-iodo-4-nitrobenzoic acid (1.0 equiv) in anhydrous Methanol (0.5 M concentration).

-

Activation: Cool to 0°C. Add Thionyl Chloride (SOCl2, 2.0 equiv) dropwise. Caution: Exothermic gas evolution (SO2, HCl).

-

Reflux: Heat to reflux (65°C) for 3–4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with Sat. NaHCO3 (to remove unreacted acid) and Brine. Dry over Na2SO4.

-

Yield: Typically >95% (Yellow solid).

Phase 2: Palladium-Catalyzed Cyanation (The Critical Step)

Objective: Substitution of Iodo- group with Cyano- group using Zinc Cyanide.

Mechanism: Pd(0) oxidative addition

Reagent Table:

| Reagent | Equiv.[1][2] | Role |

| Methyl 2-iodo-4-nitrobenzoate | 1.0 | Substrate |

| Zinc Cyanide (Zn(CN)2) | 0.6 | Cyanide Source (Delivers 2 CN-) |

| Pd(dppf)Cl2 · DCM | 0.05 | Catalyst (Robust, air-stable) |

| Zinc Dust (Activated) | 0.1 | Scavenger (Keeps Pd in cycle) |

| DMF (Anhydrous) | 0.2 M | Solvent |

Protocol:

-

Setup: In a glovebox or under strict Argon flow, charge a reaction vial with the Substrate, Zn(CN)2, Pd catalyst, and Zn dust.

-

Expert Tip: Zn(CN)2 is preferred over NaCN because it is non-hygroscopic and releases cyanide slowly, preventing catalyst deactivation [1].

-

-

Solvation: Add anhydrous DMF. Seal the vessel with a crimp cap (microwave vial) or heavy-duty septum.

-

Reaction: Heat to 100°C for 4–12 hours.

-

Monitoring: Reaction is complete when the starting iodide disappears. The product is usually more polar (lower Rf).

-

-

Quench (Safety Critical): Cool to RT. Dilute with EtOAc. Pour into a beaker containing 10% FeSO4 or dilute Bleach (NaClO) .

-

Why: This oxidizes/complexes any remaining free cyanide. Stir for 30 mins before disposal.

-

-

Purification: Wash organic layer with water (x3) to remove DMF. Flash chromatography (0-30% EtOAc/Hexane).

-

Target: Methyl 2-cyano-4-nitrobenzoate (Pale yellow solid).

-

Phase 3: Chemoselective Nitro Reduction

Objective: Reduce -NO2 to -NH2 without touching the -CN or -COOMe groups. Constraint: Avoid H2/Pd-C or LAH, as these will reduce the nitrile to a benzyl amine.

Selected Method: Iron/Ammonium Chloride (Fe/NH4Cl). Rationale: Highly chemoselective, cheap, and environmentally benign compared to SnCl2.

Protocol:

-

Mixture: Suspend Methyl 2-cyano-4-nitrobenzoate (1.0 equiv) in Ethanol/Water (3:1 ratio, 0.1 M).

-

Reagents: Add Iron Powder (5.0 equiv, <325 mesh) and Ammonium Chloride (5.0 equiv).

-

Reaction: Heat to 70°C (vigorous stirring required) for 1–2 hours.

-

Visual Cue: The yellow suspension will turn dark brown/rust colored (Iron oxides).

-

-

Workup: Filter hot through a Celite pad (diatomaceous earth) to remove iron sludge. Wash the pad with EtOAc.

-

Isolation: Concentrate the filtrate. Partition between EtOAc and Water.[3] Dry organic layer (Na2SO4) and concentrate.

-

Product: Methyl 4-amino-2-cyanobenzoate. (Off-white to tan solid).

Analog Diversification (Library Generation)

Once the core scaffold (Methyl 4-amino-2-cyanobenzoate) is synthesized, analogs are generated via the amine.

Workflow Diagram (Graphviz)

Caption: Divergent synthesis pathways for generating SAR (Structure-Activity Relationship) libraries.

Safety & Handling (E-E-A-T)

Cyanide Hazard Management[4][5]

-

Source: Zinc Cyanide [Zn(CN)2] is a solid source of cyanide. While less dangerous than NaCN gas, it is fatal if swallowed or inhaled .

-

Engineering Controls: All weighing and handling of Zn(CN)2 must occur in a functioning fume hood or glovebox.

-

Antidote: Ensure a Cyanide Antidote Kit (Hydroxocobalamin) is available and unexpired in the lab.

-

Waste: All aqueous waste from Phase 2 must be treated with bleach (pH > 10) for 24 hours before disposal.

Self-Validating Checks

-

IR Spectroscopy:

-

Success: Appearance of Nitrile stretch (~2230 cm⁻¹) in Phase 2.

-

Success: Disappearance of Nitro stretches (1530, 1350 cm⁻¹) and appearance of Amine doublets (3300-3500 cm⁻¹) in Phase 3.

-

-

NMR Validation:

-

The C3-proton (ortho to both CN and NH2) will show a distinct upfield shift after nitro reduction.

-

References

-

Tschaen, D. M., et al. "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, vol. 60, no. 19, 1995.

-